LogP Differentiation: Propoxy vs. Shorter-Chain Analogs
The computed LogP of 1-bromo-3,5-dichloro-4-propoxybenzene is 4.93, compared to 4.15 for the ethoxy analog and 3.76 for the methoxy analog [1]. The ΔLogP of +0.78 (propoxy vs. ethoxy) corresponds to a ~6-fold higher octanol/water partition coefficient, while ΔLogP of +1.17 (propoxy vs. methoxy) yields a ~15-fold difference. This positions the propoxy compound in a lipophilicity range preferred for blood–brain barrier penetration (LogP ~3–5) and for partitioning into lipophilic enzyme binding pockets, whereas the methoxy analog falls below the typical CNS drug-like window [2].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 4.93 (1-Bromo-3,5-dichloro-4-propoxybenzene, CAS 1242070-93-4) |
| Comparator Or Baseline | LogP = 4.15 (5-Bromo-1,3-dichloro-2-ethoxybenzene, CAS 749932-70-5); LogP = 3.76 (5-Bromo-1,3-dichloro-2-methoxybenzene, CAS 19240-91-6) |
| Quantified Difference | ΔLogP = +0.78 vs. ethoxy (~6× K_ow); ΔLogP = +1.17 vs. methoxy (~15× K_ow) |
| Conditions | Computed LogP values from ChemSrc and YYBYY databases; consensus ACD/LogP algorithm |
Why This Matters
A 0.78–1.17 LogP unit difference translates to a 6–15-fold shift in partition coefficient, which directly impacts compound retention time in reversed-phase HPLC, extraction yield in liquid–liquid workup, and passive membrane permeability in cell-based assays, making substitution without re-optimization of downstream protocols infeasible.
- [1] YYBYY. 5-Bromo-1,3-dichloro-2-methoxybenzene (CAS 19240-91-6). LogP: 3.7645. URL: https://www.yybyy.com/compound/19240-91-6/ (accessed 2026-04-25). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. (Establishes CNS drug-like LogP window of ~2–5.) View Source
